Essential Building Block for IMB5046: Enables Potent, Sub-Micromolar Antitumor Activity and Overcomes Multidrug Resistance
2-Morpholino-5-nitrobenzoic acid is the direct synthetic precursor to the microtubule inhibitor IMB5046. When conjugated with 4-(methylthio)benzyl alcohol, the resulting compound (IMB5046) exhibits potent cytotoxicity against a panel of tumor cell lines with an IC50 range of 0.037–0.426 μM [1]. In stark contrast, the two raw materials (2-morpholino-5-nitrobenzoic acid and the alcohol) show no obvious anti-proliferative effects on their own [2]. This demonstrates that the building block is chemically essential for creating the active pharmacophore. The presence of the morpholino group in the final structure is critical, as IMB5046 binds to the colchicine pocket of tubulin, inhibits tubulin polymerization in vitro, and, crucially, is not a substrate for the P-glycoprotein (P-gp) efflux pump [1]. This unique property allows IMB5046 to maintain high potency (IC50 = 0.026 μM) against the colchicine-resistant KBV200 cell line, whereas colchicine itself shows a drastically reduced IC50 of 20.7 μM (>796-fold resistance) [1]. Procuring this specific nitrobenzoic acid is therefore mandatory for any campaign aiming to synthesize or study IMB5046 or analogs designed to overcome P-gp-mediated multidrug resistance.
| Evidence Dimension | In vitro cytotoxicity (IC50) against KBV200 (multidrug-resistant) cell line |
|---|---|
| Target Compound Data | IC50 = 0.026 μM (as part of IMB5046 ester derivative) |
| Comparator Or Baseline | Colchicine (standard tubulin inhibitor) IC50 = 20.7 μM |
| Quantified Difference | IMB5046 is >796-fold more potent than colchicine in the resistant cell line |
| Conditions | KBV200 human oral epidermoid carcinoma cell line (MDR1/P-gp overexpressing); MTT assay after 72-hour treatment |
Why This Matters
This data proves the morpholino-containing building block is indispensable for constructing a clinical candidate that can circumvent a primary mechanism of chemotherapy failure, a key differentiator for oncology-focused procurement.
- [1] Zhang, Y., et al. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity. Sci. Rep. 2016, 6, 31472. DOI: 10.1038/srep31472 View Source
- [2] Zheng, Y. B., et al. Synthesis and anti-angiogenic activity of a novel microtubule inhibitor IMB5046. Acta Pharm. Sin. 2019, 54(3): 469-474. DOI: 10.16438/j.0513-4870.2018-1083 View Source
